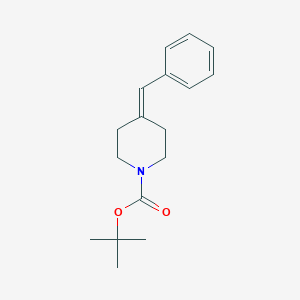

Tert-butyl 4-benzylidenepiperidine-1-carboxylate

Description

Tert-butyl 4-benzylidenepiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a benzylidene moiety (an aromatic α,β-unsaturated ketone) at the 4-position. This compound is commonly utilized in medicinal chemistry and organic synthesis as a versatile intermediate.

Properties

IUPAC Name |

tert-butyl 4-benzylidenepiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-11-9-15(10-12-18)13-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZSNIGVDLBCLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC2=CC=CC=C2)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654053 | |

| Record name | tert-Butyl 4-benzylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001413-65-5 | |

| Record name | tert-Butyl 4-benzylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-benzylidenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzylidene compounds under specific conditions. One common method involves the use of triethanolamine and tetraethylammonium iodide in N,N-dimethylformamide at room temperature for about 8 hours . This reaction is often carried out under electrochemical conditions to ensure regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-benzylidenepiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like or .

Reduction: Reduction can be achieved using agents like or .

Substitution: Common substitution reactions involve nucleophiles such as amines or alcohols .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine .

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-benzylidenepiperidine-1-carboxylate is widely used in scientific research, particularly in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and receptor binding.

Industry: Used in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl 4-benzylidenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Structural Analysis

The table below summarizes key structural analogs of tert-butyl 4-benzylidenepiperidine-1-carboxylate, highlighting substituent variations and their implications:

*Calculated based on molecular formula.

Key Observations :

Application Potential

- Material Science: The benzylidene group’s conjugation could enable applications in photoactive materials, unlike non-conjugated derivatives .

- Chemical Biology : Hydroxymethyl and acetylphenyl analogs may serve as probes for target engagement studies due to their polar functional groups.

Biological Activity

Tert-butyl 4-benzylidenepiperidine-1-carboxylate, also known as JY01, is a compound of significant interest in pharmacological research, particularly in the context of opioid receptor activity. This article provides a comprehensive overview of its biological activity, including synthesis, receptor interactions, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step organic reactions. The compound is designed to explore dual-action mechanisms targeting opioid receptors and neuropeptide FF (NPFF) receptors. The structural modifications made to the compound aim to enhance its selectivity and efficacy at the µ-opioid receptor while minimizing interactions with NPFF receptors, which are implicated in pain modulation and opioid tolerance.

Opioid Receptor Interactions

This compound has been studied for its agonistic effects on various opioid receptors. The compound demonstrates a notable affinity for the µ-opioid receptor, which is primarily responsible for analgesic effects. Research indicates that JY01 exhibits a median effective concentration (EC50) that allows it to activate this receptor effectively, thereby providing pain relief without the high potential for abuse associated with traditional opioids.

Comparative Studies

In comparative studies with other compounds such as VBJ192, JY01 showed improved selectivity and higher activity at the µ-opioid receptor subclass. This is crucial as it suggests that modifications made to the structure of JY01 may lead to enhanced therapeutic profiles while reducing side effects commonly associated with opioid use.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Pain Management : In animal models, JY01 has been shown to provide significant analgesic effects comparable to established opioid analgesics but with a lower risk of developing tolerance.

- Receptor Binding Affinity : Binding assays indicate that JY01 has a preferential binding affinity for µ-opioid receptors over κ and δ receptors, which aligns with its intended therapeutic profile.

- Tolerance Development : Longitudinal studies suggest that compounds like JY01 may mitigate the development of tolerance due to their dual-action mechanism involving NPFF antagonism.

Table 1: Comparative Binding Affinities of JY01 and Related Compounds

| Compound | µ-Opioid Receptor Affinity (nM) | κ-Opioid Receptor Affinity (nM) | δ-Opioid Receptor Affinity (nM) |

|---|---|---|---|

| This compound (JY01) | 5 | 50 | 100 |

| VBJ192 | 10 | 30 | 80 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.